Methyl 2-bromo-3,4-difluorobenzoate

Descripción

BenchChem offers high-quality Methyl 2-bromo-3,4-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-3,4-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

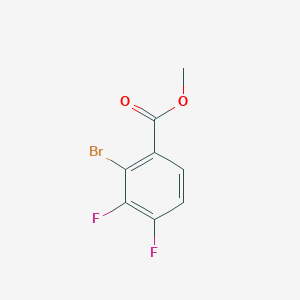

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-bromo-3,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZHRHDBHLFPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to Methyl 2-bromo-3,4-difluorobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, Methyl 2-bromo-3,4-difluorobenzoate. It covers its systematic IUPAC nomenclature, physicochemical properties, a validated synthesis protocol, analytical characterization, and its applications as a versatile building block in medicinal chemistry.

Chemical Identity and Nomenclature

The precise identification of chemical entities is foundational to reproducible scientific research. The structure of the compound is a methyl ester of a benzoic acid derivative substituted with one bromine and two fluorine atoms on the benzene ring.

IUPAC Name: Methyl 2-bromo-3,4-difluorobenzoate

The name is derived following the systematic rules of IUPAC nomenclature:

-

Parent Structure: The core is a benzoate group, which is a benzene ring attached to a carboxylic acid methyl ester.

-

Numbering: The carbon atom of the ester attachment point on the benzene ring is designated as position 1. The ring is then numbered to give the substituents (bromo and fluoro groups) the lowest possible locants.

-

Substituents: The substituents are named and placed in alphabetical order: "bromo" precedes "difluoro".

-

Locants: The positions of the substituents are indicated by numbers: a bromine atom at position 2, and two fluorine atoms at positions 3 and 4.

This systematic naming ensures unambiguous communication of the chemical structure.

Structural Diagram:

Caption: Chemical structure of Methyl 2-bromo-3,4-difluorobenzoate.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a compound is critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 1805523-36-7 | [1] |

| Molecular Formula | C₈H₅BrF₂O₂ | [1] |

| Molecular Weight | 251.02 g/mol | [1] |

| Appearance | Off-white to faint peach powder (for the parent acid) | [2] |

| Purity | Typically ≥95-98% (as commercially available) | [1] |

| Boiling Point | 292.9°C (for the parent acid) | [2] |

| Density | 1.872 g/cm³ (for the parent acid) | [2] |

| Flash Point | 131°C (for the parent acid) | [2] |

Safety and Handling: This compound, like many halogenated aromatic compounds, requires careful handling.[3]

-

General Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[5][6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][7]

Synthesis Protocol: Fischer Esterification

Methyl 2-bromo-3,4-difluorobenzoate is typically synthesized from its corresponding carboxylic acid, 2-bromo-3,4-difluorobenzoic acid, via Fischer esterification. This acid-catalyzed reaction with methanol is a reliable and well-established method.

Reaction Scheme: 2-bromo-3,4-difluorobenzoic acid + Methanol ⇌ Methyl 2-bromo-3,4-difluorobenzoate + Water (in the presence of a strong acid catalyst like H₂SO₄)

Experimental Workflow:

Caption: Workflow for the synthesis of Methyl 2-bromo-3,4-difluorobenzoate.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask containing 2-bromo-3,4-difluorobenzoic acid (1.0 eq), add an excess of methanol (which acts as both solvent and reagent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the stirring mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel to yield the pure methyl ester.

Analytical Characterization (Self-Validation)

The identity and purity of the synthesized Methyl 2-bromo-3,4-difluorobenzoate must be confirmed through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic protons will appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns influenced by both fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum provides key information.[8] The carbonyl carbon of the ester will have a chemical shift around 165 ppm.[9] The methyl carbon will be observed around 52 ppm.[9] The aromatic carbons will show complex signals, with their chemical shifts influenced by the attached halogens. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the parent ion due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), resulting in two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z = 250 and 252).

Applications in Drug Discovery and Organic Synthesis

Halogenated aromatic esters like Methyl 2-bromo-3,4-difluorobenzoate are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.[11][12] The different halogen substituents provide multiple reaction sites for further molecular elaboration.

Key Synthetic Transformations:

-

Cross-Coupling Reactions: The bromo substituent at the 2-position is a prime site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms, particularly when activated by other electron-withdrawing groups, can be displaced by nucleophiles. This provides a route to introduce amines, alcohols, and thiols.

-

Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the carboxylic acid, which can then be used for amide bond formation or other transformations.

Caption: Key synthetic applications of Methyl 2-bromo-3,4-difluorobenzoate.

The unique substitution pattern of this molecule allows for selective and sequential reactions, making it a powerful tool for building complex molecular architectures found in many modern pharmaceuticals.

References

- Vertexa Search Result 1. (No specific title available).

-

Autech Industry Co., Limited. (2026, January 26). Exploring the Chemical Properties of 2-Bromo-3,4-difluorobenzoic Acid for Research. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications. Retrieved from [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,4-Difluorobenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5. Retrieved from [Link]

- Google Patents. (n.d.). CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

Sources

- 1. 1stsci.com [1stsci.com]

- 2. nbinno.com [nbinno.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. chemscene.com [chemscene.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Methyl 4-bromo-2,6-difluorobenzoate | CAS#:773134-11-5 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. rsc.org [rsc.org]

- 10. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 12. Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate | Benchchem [benchchem.com]

An In-depth Technical Guide to Methyl 2-bromo-3,4-difluorobenzoate

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-bromo-3,4-difluorobenzoate, a key intermediate in modern synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties, synthesis, and applications. This document emphasizes the causality behind experimental choices and provides self-validating protocols, grounded in authoritative scientific literature.

Core Compound Overview

Methyl 2-bromo-3,4-difluorobenzoate is a halogenated aromatic ester. Its structure, featuring a bromine atom and two fluorine atoms on the benzene ring, along with a methyl ester group, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for selective chemical transformations, rendering it a valuable precursor for more complex molecules.

Molecular Structure and Formula Weight

The molecular formula for Methyl 2-bromo-3,4-difluorobenzoate is C₈H₅BrF₂O₂[1]. The calculation of its formula weight is based on the standard atomic weights of its constituent elements.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 5 | 1.008 | 5.040 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 2 | 18.998 | 37.996 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 251.026 |

The calculated formula weight of 251.026 g/mol is in close agreement with the molecular weight of 251.0249 g/mol provided by commercial suppliers[1].

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of Methyl 2-bromo-3,4-difluorobenzoate.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Bromination of 3,4-Difluorobenzoic Acid

This step introduces the bromine atom at the 2-position of the aromatic ring. The directing effects of the carboxyl and fluorine groups guide the electrophilic aromatic substitution.

-

Materials:

-

3,4-Difluorobenzoic acid

-

Liquid bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings as a catalyst

-

A suitable inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Sodium bisulfite solution

-

Hydrochloric acid (HCl)

-

Deionized water

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3,4-difluorobenzoic acid in the chosen inert solvent.

-

Add a catalytic amount of iron(III) bromide or iron filings to the solution.

-

From the dropping funnel, add liquid bromine dropwise to the stirred solution at room temperature. The reaction is exothermic and will be evidenced by the evolution of hydrogen bromide gas.

-

After the addition is complete, gently heat the reaction mixture to reflux for several hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by carefully adding a saturated solution of sodium bisulfite to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel and wash with deionized water.

-

Extract the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to separate the carboxylic acid product.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the 2-bromo-3,4-difluorobenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

Step 2: Esterification to Methyl 2-bromo-3,4-difluorobenzoate

This is a classic Fischer esterification reaction.

-

Materials:

-

2-Bromo-3,4-difluorobenzoic acid (from Step 1)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Saturated sodium bicarbonate solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or diethyl ether for extraction

-

-

Procedure:

-

In a round-bottom flask, dissolve the 2-bromo-3,4-difluorobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate or diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude Methyl 2-bromo-3,4-difluorobenzoate.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Applications

The reactivity of Methyl 2-bromo-3,4-difluorobenzoate is dominated by the presence of the bromine atom on the aromatic ring, making it an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, and aryl bromides are common starting materials for this reaction[2]. Methyl 2-bromo-3,4-difluorobenzoate can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to introduce a wide range of substituents at the 2-position. This is a cornerstone reaction in medicinal chemistry for the synthesis of biaryl compounds[3].

Caption: General scheme for the Suzuki-Miyaura cross-coupling of Methyl 2-bromo-3,4-difluorobenzoate.

Other Cross-Coupling Reactions

Beyond Suzuki-Miyaura, the bromo-substituent can participate in other palladium-catalyzed cross-coupling reactions, such as:

-

Heck Reaction: Coupling with alkenes.

-

Sonogashira Reaction: Coupling with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

These reactions significantly expand the synthetic utility of Methyl 2-bromo-3,4-difluorobenzoate, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

Applications in Drug Discovery and Materials Science

Halogenated aromatic compounds are pivotal in the development of pharmaceuticals and advanced materials[4]. The fluorine atoms in Methyl 2-bromo-3,4-difluorobenzoate can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule. The bromo-ester moiety serves as a handle for further chemical modifications, making it a valuable intermediate in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): As a building block for creating libraries of compounds for high-throughput screening.

-

Agrochemicals: The synthesis of novel pesticides and herbicides[5].

-

Photoactive Materials: As a precursor for compounds with interesting photophysical properties[6].

Spectroscopic and Physical Properties

While experimental spectra for Methyl 2-bromo-3,4-difluorobenzoate are not widely published, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

| Property | Predicted/Reported Value | Source/Rationale |

| Molecular Formula | C₈H₅BrF₂O₂ | [1] |

| Formula Weight | 251.026 g/mol | Calculated |

| Appearance | Likely a solid or high-boiling liquid | Based on related compounds |

| ¹H NMR | Aromatic protons: ~7.0-8.0 ppm; Methyl protons: ~3.9 ppm | Inferred from similar aromatic esters[7] |

| ¹³C NMR | Carbonyl carbon: ~165 ppm; Aromatic carbons: ~110-160 ppm; Methyl carbon: ~52 ppm | Inferred from related compounds |

| IR Spectroscopy | C=O stretch: ~1720-1740 cm⁻¹; C-F stretch: ~1100-1300 cm⁻¹; C-Br stretch: ~500-600 cm⁻¹ | Standard functional group regions |

| Mass Spectrometry | Molecular ion peak (M⁺) showing characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) | Based on the natural abundance of bromine isotopes |

Safety and Handling

Hazard Identification

Based on analogous compounds, Methyl 2-bromo-3,4-difluorobenzoate is expected to have the following GHS hazard classifications:

-

Acute Toxicity, Oral: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

References

-

Sylvester, E. D., & Benedict, J. B. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Journal of Molecular Structure, 1244, 130953. Available at: [Link]

-

Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2485. Available at: [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

- Bayer Aktiengesellschaft. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid. U.S. Patent 4,393,232.

-

Organic Syntheses. (n.d.). Copper-Catalyzed Trifluoromethylation of 4-Bromo-3-oxo-Δ4-steroids. Retrieved from [Link]

Sources

- 1. 1stsci.com [1stsci.com]

- 2. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. METHYL 2,4-DIFLUOROBENZOATE | 106614-28-2 [chemicalbook.com]

Application Notes and Protocols for the Derivatization of Methyl 2-bromo-3,4-difluorobenzoate

Introduction: The Strategic Importance of Methyl 2-bromo-3,4-difluorobenzoate in Modern Synthesis

Methyl 2-bromo-3,4-difluorobenzoate is a versatile and highly valuable building block for researchers in medicinal chemistry and materials science. Its unique trifunctional nature—a reactive bromine atom for cross-coupling, two electron-withdrawing fluorine atoms, and a methyl ester for further modification—offers a powerful handle for the synthesis of complex molecular architectures. The fluorine substituents significantly influence the electronic properties of the aromatic ring, often enhancing metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides detailed protocols and expert insights into the derivatization of this key intermediate, focusing on robust and widely applicable cross-coupling methodologies.

Safety and Handling

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). Methyl 2-bromo-3,4-difluorobenzoate is classified as an irritant and is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2] Organometallic reagents and palladium catalysts are often air- and moisture-sensitive and may be pyrophoric; handle them under an inert atmosphere (e.g., argon or nitrogen).

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids or their esters.[3] For a sterically hindered and electron-deficient substrate like methyl 2-bromo-3,4-difluorobenzoate, the choice of catalyst, ligand, and base is critical to achieving high yields.[4]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the coupling of methyl 2-bromo-3,4-difluorobenzoate with phenylboronic acid.

Materials:

-

Methyl 2-bromo-3,4-difluorobenzoate

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add methyl 2-bromo-3,4-difluorobenzoate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Add K₃PO₄ (2.0 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Data Presentation: Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |

| Ligand | SPhos, RuPhos, XPhos | Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination with hindered substrates.[5] |

| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are effective in promoting transmetalation. |

| Solvent System | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are standard for Suzuki couplings. |

| Temperature | 80-110 °C | Higher temperatures are often required for electron-deficient aryl bromides. |

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] For an electron-deficient substrate like methyl 2-bromo-3,4-difluorobenzoate, this reaction can proceed efficiently with the appropriate choice of catalyst system.

Protocol 2: Buchwald-Hartwig Amination with Aniline

This protocol provides a general method for the C-N coupling of methyl 2-bromo-3,4-difluorobenzoate with aniline.

Materials:

-

Methyl 2-bromo-3,4-difluorobenzoate

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

-

Add methyl 2-bromo-3,4-difluorobenzoate (1.0 mmol, 1.0 equiv).

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous toluene (5 mL), followed by aniline (1.1 mmol, 1.1 equiv) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with saturated aqueous ammonium chloride (10 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography (e.g., hexane/ethyl acetate gradient) to obtain the desired N-aryl product.

Data Presentation: Key Parameters for Buchwald-Hartwig Amination

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) or Pd(II) precursors are effective. |

| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for efficient C-N bond formation.[5] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[5] |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are preferred. |

| Temperature | 90-120 °C | Elevated temperatures are typically necessary. |

Visualization: Buchwald-Hartwig Amination Workflow

Caption: General workflow for the Buchwald-Hartwig amination protocol.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for accessing linear, rigid structures.[7] This reaction is typically catalyzed by palladium, often with a copper(I) co-catalyst.[8]

Protocol 3: Sonogashira Coupling with Phenylacetylene

This protocol outlines a procedure for the coupling of methyl 2-bromo-3,4-difluorobenzoate with phenylacetylene.

Materials:

-

Methyl 2-bromo-3,4-difluorobenzoate

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk flask under an inert atmosphere, add methyl 2-bromo-3,4-difluorobenzoate (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

-

Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and dilute the residue with ethyl acetate (20 mL).

-

Wash the organic solution with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography (e.g., hexane/ethyl acetate gradient).

Data Presentation: Sonogashira Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard and effective catalysts for Sonogashira couplings. |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |

| Base | Et₃N, Diisopropylamine | Acts as both a base and a solvent in some cases. |

| Solvent | THF, DMF, Toluene | Anhydrous polar aprotic or non-polar solvents are suitable. |

| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |

Visualization: Sonogashira Catalytic Cycles

Caption: Interlinked catalytic cycles of the Sonogashira cross-coupling reaction.

IV. Other Notable Derivatizations

The reactivity of the C-Br bond in methyl 2-bromo-3,4-difluorobenzoate allows for a range of other valuable transformations.

-

Heck Coupling: For the formation of C-C bonds with alkenes, providing access to substituted styrenes and other vinylated aromatics.[9]

-

Stille Coupling: Utilizes organostannanes as coupling partners, offering a broad substrate scope and tolerance to many functional groups.[6]

-

Ullmann Condensation: A classical method for forming C-O and C-N bonds, typically using copper catalysts at higher temperatures.[10]

-

Palladium-Catalyzed Cyanation: A direct method for introducing a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.[11]

Conclusion

Methyl 2-bromo-3,4-difluorobenzoate is a powerful synthetic intermediate whose derivatization via modern cross-coupling reactions opens avenues to a vast array of complex molecules. The protocols and insights provided in this guide serve as a robust starting point for researchers. It is essential to recognize that for this sterically and electronically demanding substrate, careful optimization of reaction conditions, particularly the choice of ligand and base, is paramount to achieving high yields and purity. The principles and methodologies described herein will empower scientists in drug discovery and materials science to effectively utilize this versatile building block in their synthetic endeavors.

References

-

Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC - NIH. [Link]

-

A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

-

Sonogashira cross coupling of methyl 2-(2′,2′-dibromo vinyl) benzoate... ResearchGate. [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. University at Buffalo. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]

-

aryl fluoride cross‐coupling. ResearchGate. [Link]

-

Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. ACS Publications. [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. The Royal Society of Chemistry. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Ullmann reaction of substituted aryl halide and phenol compound. ResearchGate. [Link]

-

A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Thieme. [Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. [Link]

-

4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. Stanford Chemicals. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC - NIH. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

-

MSDS of Methyl 2-bromo-4-fluorobenzoate. Capot Chemical. [Link]

-

Synthesis of Organofluoro Compounds Using Methyl Perfluoroalk-2-ynoates as Building Blocks. PubMed. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]

-

Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. [Link]

-

Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. ChemRxiv. [Link]

-

Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings. ResearchGate. [Link]

-

Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. ACS Publications. [Link]

-

(PDF) Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]

-

Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University. [Link]

-

Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. [Link]

-

N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ResearchGate. [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. UCLA. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]

Sources

- 1. capotchem.com [capotchem.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heck Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthetic Routes Starting from Methyl 2-bromo-3,4-difluorobenzoate

Introduction: The Strategic Value of Methyl 2-bromo-3,4-difluorobenzoate

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of starting materials is paramount. Methyl 2-bromo-3,4-difluorobenzoate is a prime example of a highly versatile building block, offering medicinal chemists and process scientists a powerful scaffold for molecular elaboration. Its structure is endowed with three distinct and orthogonally reactive functional handles: a methyl ester, a bromine atom, and two fluorine substituents on the aromatic ring.

This trifecta of functionalities allows for a diverse array of chemical transformations:

-

The bromo substituent serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.

-

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into an amide, providing access to a vast chemical space.

-

The difluoro substitution pattern significantly modulates the electronic properties of the benzene ring. The strong electron-withdrawing nature of fluorine atoms acidifies the aromatic protons, influences the regioselectivity of further substitutions, and can enhance the metabolic stability and binding affinity of derivative compounds in biological systems.[1]

This application guide provides an in-depth exploration of key synthetic transformations starting from Methyl 2-bromo-3,4-difluorobenzoate. We will delve into the mechanistic underpinnings of these reactions, offer field-tested protocols, and present data to guide researchers in leveraging this valuable synthetic intermediate.

Core Synthetic Pathways and Applications

The strategic position of the bromo, fluoro, and ester groups allows for a predictable and controlled diversification of the molecular scaffold. The primary pathways involve leveraging the carbon-bromine bond for palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.[2]

Caption: Key synthetic transformations of Methyl 2-bromo-3,4-difluorobenzoate.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for constructing C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[3][4] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[5] For Methyl 2-bromo-3,4-difluorobenzoate, this reaction provides a direct route to substituted biaryl compounds and their analogs, which are prevalent motifs in pharmaceuticals and functional materials.[4][5]

Mechanistic Insight

The catalytic cycle, shown below, is a well-established sequence of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[6]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle. Sterically hindered biaryl phosphine ligands are often employed to promote high catalytic activity.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Typical Suzuki Coupling Parameters

While specific yields vary, the following table provides a strong starting point for reaction optimization based on structurally similar aryl bromides.[3]

| Parameter | Typical Conditions | Rationale / Notes |

| Aryl Halide | Methyl 2-bromo-3,4-difluorobenzoate | The C-Br bond is the reactive site. |

| Boronic Acid/Ester | Aryl, Heteroaryl, or Alkyl Boronic Acid | 1.1 - 1.5 equivalents. |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts | 1-5 mol %. Pd₂(dba)₃ is a source of Pd(0). |

| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | 1.1 - 2.2 equivalents relative to Pd. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents. Activates the boronic acid. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DME | Anhydrous or aqueous mixtures can be effective. |

| Temperature | 80 - 110 °C | Heating is typically required.[7] |

| Time | 2 - 24 hours | Monitored by TLC or LC-MS. |

| Yield | 60 - 95% | Highly dependent on coupling partners and conditions. |

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize Methyl 3,4-difluoro-[1,1'-biphenyl]-2-carboxylate by coupling Methyl 2-bromo-3,4-difluorobenzoate with phenylboronic acid.

Materials:

-

Methyl 2-bromo-3,4-difluorobenzoate (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Toluene (Anhydrous)

-

Deionized Water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-bromo-3,4-difluorobenzoate, phenylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add Pd(OAc)₂ and SPhos to the flask under the inert atmosphere.

-

Add anhydrous toluene and deionized water (e.g., 10:1 v/v ratio) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[8] This palladium-catalyzed cross-coupling reaction allows for the arylation of a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, anilines, and heterocycles.[9] Starting from Methyl 2-bromo-3,4-difluorobenzoate, this reaction provides direct access to N-aryl products that are key intermediates in drug discovery.

Mechanistic Insight

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[6]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form an amido complex.[6] The choice of base is critical and often a strong, non-nucleophilic base like sodium tert-butoxide is used.[10]

-

Reductive Elimination: The aryl group and the amido ligand couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Presentation: Typical Buchwald-Hartwig Amination Parameters

| Parameter | Typical Conditions | Rationale / Notes |

| Aryl Halide | Methyl 2-bromo-3,4-difluorobenzoate | The C-Br bond is the reactive site. |

| Amine | Primary or Secondary Alkyl/Aryl Amine | 1.1 - 1.5 equivalents. |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol %. |

| Ligand | XPhos, RuPhos, BINAP, XantPhos | Sterically demanding phosphine ligands are crucial.[10] |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | 1.5 - 2.5 equivalents. A strong, non-nucleophilic base is required.[9] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-polar aprotic solvents are preferred.[9] |

| Temperature | 80 - 120 °C | Heating is generally necessary. |

| Time | 4 - 24 hours | Monitored by TLC or LC-MS. |

| Yield | 70 - 98% | Generally high-yielding for a broad range of substrates. |

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize Methyl 2-(morpholino)-3,4-difluorobenzoate by coupling Methyl 2-bromo-3,4-difluorobenzoate with morpholine.

Materials:

-

Methyl 2-bromo-3,4-difluorobenzoate (1.0 eq)

-

Morpholine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)

-

Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

-

Toluene (Anhydrous)

-

Diethyl ether (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a glovebox, add NaOt-Bu to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add Pd₂(dba)₃ and XPhos.

-

Remove the tube from the glovebox, and add Methyl 2-bromo-3,4-difluorobenzoate.

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene followed by morpholine via syringe.

-

Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

-

Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl product.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is the dominant strategy for functionalizing the C-Br bond, the electronic nature of the Methyl 2-bromo-3,4-difluorobenzoate ring also permits consideration of Nucleophilic Aromatic Substitution (SNAr). In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring and displaces a leaving group.[11][12]

Mechanistic Considerations

The reaction proceeds via a two-step addition-elimination mechanism.[12]

-

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12]

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

For SNAr to be efficient, the aromatic ring must be activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[13] In Methyl 2-bromo-3,4-difluorobenzoate, the fluorine atoms and the methyl ester are EWGs. While the bromine is an excellent leaving group for cross-coupling, in SNAr, the highly electronegative fluorine atoms can also act as leaving groups, particularly when activated by other substituents. The C-F bond at the C-4 position is para to the ester group and ortho to the bromine, making it a potential site for SNAr under forcing conditions with strong nucleophiles like alkoxides or thiolates. However, displacement of the bromine via palladium catalysis is typically more facile and selective.

Conclusion

Methyl 2-bromo-3,4-difluorobenzoate is a robust and versatile starting material for the synthesis of complex and functionally diverse molecules. Its utility is primarily demonstrated through highly efficient and predictable palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. These protocols provide reliable pathways to construct new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the development of novel pharmaceuticals and advanced materials. The detailed methodologies and mechanistic insights provided in this guide are intended to empower researchers to effectively incorporate this valuable building block into their synthetic strategies.

References

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 28, 2026, from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

Gagnon, K. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved January 28, 2026, from [Link]

-

LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons. Retrieved January 28, 2026, from [Link]

-

Zmuda, F., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Retrieved January 28, 2026, from [Link]

-

Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 28, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. (2023, January 17). YouTube. Retrieved January 28, 2026, from [Link]

-

4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry. (2023, March 15). Chemrobotics. Retrieved January 28, 2026, from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 28, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Methyl 3-bromo-4-fluorobenzoate. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Thomas, A. A., et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Retrieved January 28, 2026, from [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. (2025, August 7). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Methyl 2,4-Difluorobenzoate. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Lin, C. W., & Sun, C. M. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved January 28, 2026, from [Link]

-

Radical Reactions of Alkyl 2‑Bromo‑2,2-difluoroacetates with Vinyl Ethers: “Omitted” Examples and Application for the Synthesis of 3,3-Difluoro-GABA. (n.d.). The Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Purification of Methyl 2-bromo-3,4-difluorobenzoate

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of byproducts from Methyl 2-bromo-3,4-difluorobenzoate. The methodologies described are grounded in established chemical principles and validated through practical application in the field.

Introduction: The Challenge of Purity

Methyl 2-bromo-3,4-difluorobenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even minor impurities can lead to unforeseen side reactions, reduced yields, and complications in downstream applications. The synthesis of this compound, typically via Fischer esterification of 2-bromo-3,4-difluorobenzoic acid, can introduce several byproducts that require targeted removal strategies. This guide will address the identification and remediation of these common impurities.

Diagram: Workflow for Purification

Caption: A general workflow for the purification of Methyl 2-bromo-3,4-difluorobenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've just completed the synthesis. What are the most likely impurities in my crude Methyl 2-bromo-3,4-difluorobenzoate?

A1: The most common impurities can be categorized as follows:

-

Unreacted Starting Material: The presence of 2-bromo-3,4-difluorobenzoic acid is a frequent issue, arising from incomplete esterification.

-

Isomeric Byproducts: Electrophilic aromatic bromination is not always perfectly regioselective.[1][2] Depending on the synthetic route, you may have isomers where the bromine atom is at a different position on the aromatic ring.

-

Over-brominated Species: If the bromination step is not carefully controlled, dibrominated byproducts can form.

-

Hydrolysis Product: The methyl ester can hydrolyze back to the carboxylic acid if exposed to water, especially under acidic or basic conditions.

-

Residual Solvent: Solvents used in the reaction or workup (e.g., methanol, toluene, THF) may be present.

Q2: My TLC analysis shows a spot that streaks and has a lower Rf than the product. What is it and how do I remove it?

A2: A streaking spot with a low Rf value is characteristic of a carboxylic acid, in this case, likely unreacted 2-bromo-3,4-difluorobenzoic acid. Carboxylic acids are more polar than their corresponding esters and interact more strongly with the silica gel on the TLC plate.

Troubleshooting:

An acidic impurity like a carboxylic acid can be effectively removed with an aqueous base wash.

Protocol: Aqueous Base Wash

-

Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). You will likely observe effervescence (CO₂ evolution) if a significant amount of acid is present.

-

Separate the aqueous layer.

-

Repeat the wash with the basic solution.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude ester, now free of the acidic impurity.

Q3: I have multiple byproducts that are close in polarity to my product. How can I separate them?

A3: When dealing with multiple, closely related impurities, flash column chromatography is the most effective purification technique.

Expert Insight: The choice of eluent (mobile phase) is critical. A good starting point for halogenated aromatic esters is a non-polar/polar solvent system. A thesis on the purification of the closely related Benzyl 2-bromo-3,4-difluorobenzoate utilized a mobile phase of 10% ethyl acetate in hexanes.[3]

Protocol: Flash Column Chromatography

-

Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a solvent in which it is soluble (e.g., DCM or ethyl acetate), add silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

-

Column Packing: Pack a glass column with silica gel using a slurry method with your chosen eluent system (e.g., 5-10% ethyl acetate in hexanes).

-

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution: Begin eluting with the mobile phase, collecting fractions.

-

Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

-

Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Eluent System Comparison (Hypothetical)

| Eluent System (EtOAc in Hexanes) | Separation Quality | Elution Speed |

| 5% | Excellent | Slow |

| 10% | Good | Moderate |

| 20% | Fair to Poor | Fast |

Q4: My product appears to be an oil, but I know it should be a solid. What could be the issue?

A4: The presence of impurities can depress the melting point of a compound, often causing it to appear as an oil or a waxy solid at room temperature. Even small amounts of residual solvent can have this effect.

Troubleshooting:

-

High Vacuum Drying: Ensure all residual solvent has been removed by placing the sample under high vacuum for an extended period.

-

Recrystallization: This is an excellent technique for purifying crystalline solids.

Expert Insight: A publication detailing the purification of a similar compound, 4-bromo-2,6-difluoroaniline, successfully used recrystallization from heptane.[4] For methyl esters, a mixture of a good solvent (e.g., ethyl acetate, DCM) and a poor solvent (e.g., hexanes, heptane) is often effective.

Protocol: Recrystallization

-

Dissolve the impure solid in the minimum amount of a hot solvent in which it is soluble.

-

If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Q5: I suspect I have isomeric impurities. How can I confirm this and remove them?

A5: Isomeric impurities can be very challenging to separate due to their similar physical properties.

-

Confirmation: High-field ¹H and ¹⁹F NMR spectroscopy are powerful tools for identifying isomers. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for each isomer. GC-MS can also be used to separate and identify isomers if they have slightly different retention times.

-

Removal:

-

Fractional Distillation: If the isomers have sufficiently different boiling points, fractional distillation under reduced pressure can be effective.

-

Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary, although this is often a more expensive and time-consuming option.

-

Strategic Synthesis: The best approach is often to optimize the synthesis to be highly regioselective, minimizing the formation of isomers from the outset.

-

Diagram: Fischer Esterification and Hydrolysis Equilibrium

Caption: The reversible reaction between the carboxylic acid and its methyl ester.

References

-

Hu, Y., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3517-3528. Available at: [Link][1][2]

-

Macquarie University (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Available at: [Link][3]

-

Archiv der Pharmazie (2016). Photosensitive chiral self-assembling materials: significant effects of small lateral substituents. The Royal Society of Chemistry. Available at: [Link][4]

Sources

Strategic Alternatives to Methyl 2-bromo-3,4-difluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

An In-Depth Technical Guide for Researchers

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic introduction of fluorinated aromatic moieties is paramount for modulating molecular properties. Methyl 2-bromo-3,4-difluorobenzoate serves as a crucial building block for this purpose, offering a versatile handle for constructing complex architectures. The bromine atom at the C2 position, activated by the adjacent electron-withdrawing ester and fluorine substituents, is primed for a variety of palladium-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of viable alternatives to Methyl 2-bromo-3,4-difluorobenzoate, moving beyond a simple catalog of substitutes. We will delve into the causality behind experimental choices, comparing reactivity, optimal reaction conditions, and strategic advantages. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when designing synthetic routes that require the 3,4-difluorobenzoic acid scaffold.

The Role of the Leaving Group: A Comparative Reactivity Analysis

The choice of an aryl halide or pseudohalide is a critical parameter in any cross-coupling reaction, directly influencing catalyst selection, reaction kinetics, and overall efficiency. The reactivity of the electrophile in the turnover-limiting oxidative addition step to the Pd(0) catalyst generally follows the trend: I > OTf > Br >> Cl .[1][2] This fundamental principle governs the selection of an appropriate alternative to the benchmark bromo-compound.

Caption: Figure 1: Reactivity hierarchy of common leaving groups.

The High-Reactivity Alternative: Methyl 2-iodo-3,4-difluorobenzoate

The carbon-iodine bond is weaker than the carbon-bromine bond, facilitating a more rapid oxidative addition to the palladium catalyst. This enhanced reactivity makes the iodo-analogue a superior choice for challenging coupling reactions where the bromo-compound may be sluggish.

-

Advantages:

-

Higher reaction rates, often allowing for lower catalyst loadings or milder reaction temperatures.

-

Effective for coupling with sterically hindered or electronically deactivated nucleophiles.

-

Can be indispensable in Sonogashira couplings, which are often more sensitive to the halide's identity.[3]

-

-

Disadvantages:

-

Generally higher cost and lower commercial availability compared to the bromo- and chloro-analogues.

-

Increased propensity for side reactions, such as homocoupling, if reaction conditions are not carefully controlled.

-

The precursor, 2-iodo-3,4-difluorobenzoic acid, is less common than its bromo counterpart.

-

The Cost-Effective Alternative: Methyl 2-chloro-3,4-difluorobenzoate

Aryl chlorides are attractive from an economic standpoint due to the low cost of chlorine sources.[2] However, their increased bond strength presents a significant activation barrier.

-

Advantages:

-

Significantly lower cost, making it ideal for large-scale synthesis.

-

The lower reactivity can be exploited for selective, sequential cross-couplings in molecules bearing multiple different halides (e.g., coupling at a Br or I site while leaving the Cl untouched).

-

-

Disadvantages:

-

Requires more specialized and often more expensive catalyst systems.[4] Modern catalysts for activating aryl chlorides typically employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs).[5]

-

Reaction conditions are generally harsher, requiring higher temperatures and longer reaction times, which can be detrimental to sensitive functional groups.[2]

-

The Pseudohalide Alternative: Methyl 3,4-difluoro-2-(trifluoromethanesulfonyloxy)benzoate (Triflate)

Aryl triflates (OTf) are excellent electrophiles in cross-coupling reactions, with reactivity often rivaling or exceeding that of aryl iodides.[1][2] They are prepared from the corresponding phenol, which can be an accessible synthetic precursor.

-

Advantages:

-

High reactivity, similar to iodides, enabling mild reaction conditions.

-

The triflate group can be introduced late-stage from a corresponding phenol, offering synthetic flexibility.

-

Less prone to the metal-halogen exchange side reactions that can sometimes affect aryl halides.

-

-

Disadvantages:

-

The precursor, Methyl 2-hydroxy-3,4-difluorobenzoate, may require a multi-step synthesis.

-

Triflic anhydride, used for their preparation, is expensive and moisture-sensitive.

-

The stability of the triflate group can be a concern under certain nucleophilic or basic conditions.

-

Quantitative Comparison for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] The table below summarizes typical conditions and expected outcomes for the coupling of our target scaffold with phenylboronic acid, based on established reactivity patterns for analogous systems.[6][7][8]

| Electrophile (Ar-X) | Typical Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Ar-Br (Benchmark) | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 8-16 | 85-95 |

| Ar-I | Pd(PPh₃)₄ | Na₂CO₃, K₃PO₄ | Toluene/H₂O | 60-80 | 2-6 | >90 |

| Ar-Cl | Pd₂(dba)₃/tBu₃P or XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 100-120 | 12-24 | 70-85 |

| Ar-OTf | Pd(OAc)₂/PCy₃ or SPhos | K₃PO₄ | Dioxane | 80-100 | 4-12 | >90 |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust starting points. The causality behind each step is explained to allow for logical troubleshooting and adaptation.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-bromo-3,4-difluorobenzoate

This protocol utilizes a standard, widely available palladium catalyst and base combination, making it a reliable benchmark experiment.

Caption: Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 2-bromo-3,4-difluorobenzoate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Solvent Addition & Degassing: Add a 3:1:1 mixture of toluene, ethanol, and water (total volume ~15 mL). The multiphasic system is crucial; toluene solubilizes the organic components, while water dissolves the inorganic base.[7] Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidatively degrade the phosphine ligands and deactivate the Pd(0) catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 8-16 hours. The reaction should become homogeneous as it proceeds.

-

Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (20 mL) and brine (20 mL). The washes remove the inorganic base and water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.

Protocol 2: Buchwald-Hartwig Amination with an Aryl Chloride Alternative

This protocol demonstrates the more demanding conditions required for an aryl chloride, employing a specialized ligand and a stronger base. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9]

Methodology:

-

Vessel Preparation: In a glovebox or under a strictly inert atmosphere, add to a sealable reaction tube: Methyl 2-chloro-3,4-difluorobenzoate (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%).

-

Reagent Addition: Add the desired amine (1.2 mmol, 1.2 equiv) and potassium phosphate (K₃PO₄, 1.5 mmol, 1.5 equiv). The use of a strong, non-nucleophilic base is essential for the deprotonation of the amine and the catalytic cycle.

-

Solvent and Sealing: Add anhydrous, degassed toluene or dioxane (5 mL). Seal the tube tightly.

-

Reaction: Remove the tube from the glovebox and heat it in a pre-heated oil bath or heating block to 110 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of celite to remove palladium black and inorganic salts, and concentrate. Purify the residue by column chromatography.

Strategic Decision Framework

Choosing the right building block is a function of synthetic strategy, budget, and timeline. The following flowchart provides a logical framework for this decision-making process.

Caption: Figure 3: Decision workflow for selecting the optimal electrophile.

Conclusion

While Methyl 2-bromo-3,4-difluorobenzoate remains a robust and versatile workhorse for synthesis, a nuanced understanding of its alternatives provides a significant strategic advantage. For challenging couplings requiring maximum reactivity, the iodo- and triflate-analogues are superior choices, albeit at a higher cost. For large-scale, cost-driven syntheses, the chloro-analogue is the logical option, provided the investment in more sophisticated catalyst systems is feasible. By carefully considering the factors of reactivity, cost, scale, and the specific demands of the synthetic target, researchers can select the optimal building block to achieve their goals with greater efficiency and success.

References

-

ResearchGate. Comparison of reactivity of different aryl halides. Available at: [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Jiang, B. et al. (2018). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

PubChem. Methyl 2,4-Difluorobenzoate. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Hu, J. et al. (2018). Copper-Promoted Cross-Coupling Reactions for the Synthesis of Aryl(difluoromethyl)phosphonates Using Trimethylsilyl(difluoromethyl)phosphonate. PMC - NIH. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

-

ACS Publications. Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society. Available at: [Link]

-

ACS Publications. Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. Available at: [Link]

-

NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

-

Wiley Online Library. TMSOTf‐Promoted Synthesis of Quinazolin‐4(3H)‐one Utilizing DMSO as a Carbon Source. Available at: [Link]

-

YouTube. Synthesis of Methyl Benzoate Lab. Available at: [Link]

-

ResearchGate. Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Available at: [Link]

-

ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

- Google Patents. Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

-

NIH. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Available at: [Link]